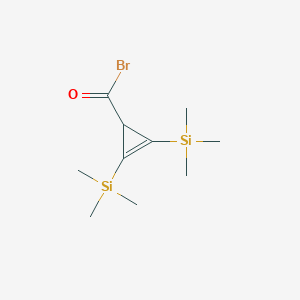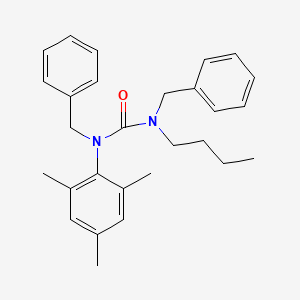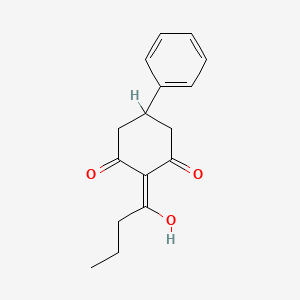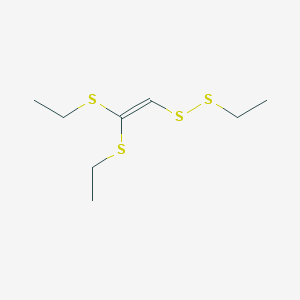
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is an organic compound characterized by the presence of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene can be achieved through several methods. One common approach involves the reaction of ethene with ethylsulfanyl and ethyldisulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the final product from any by-products or impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfide bonds can undergo redox reactions, influencing cellular processes and signaling pathways. These interactions can modulate the activity of various proteins and enzymes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethene: A simple alkene with a double bond, lacking the ethylsulfanyl and ethyldisulfanyl groups.
1,2-Dibromoethane: An alkene with bromine substituents instead of sulfur-containing groups.
Ethylsulfanyl Ethane: A compound with ethylsulfanyl groups but without the ethene backbone
Uniqueness
2-(Ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene is unique due to its combination of ethylsulfanyl and ethyldisulfanyl groups attached to an ethene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
89880-19-3 |
|---|---|
Fórmula molecular |
C8H16S4 |
Peso molecular |
240.5 g/mol |
Nombre IUPAC |
2-(ethyldisulfanyl)-1,1-bis(ethylsulfanyl)ethene |
InChI |
InChI=1S/C8H16S4/c1-4-9-8(10-5-2)7-12-11-6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
RBPGSMQXKHYNKC-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=CSSCC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
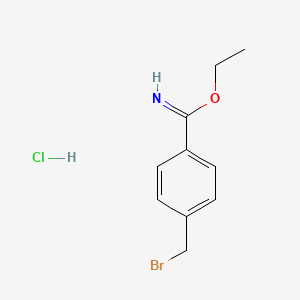
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
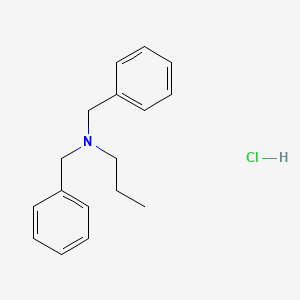
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)
![Dipropyl [3-(benzyloxy)-2-hydroxypropyl]phosphonate](/img/structure/B14392377.png)
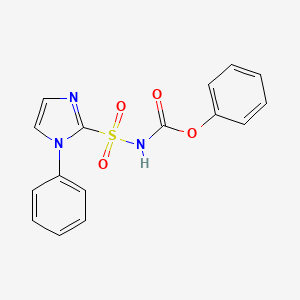
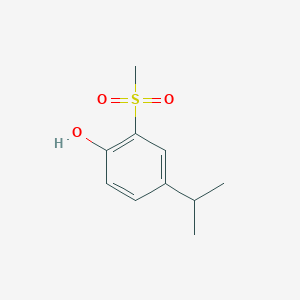
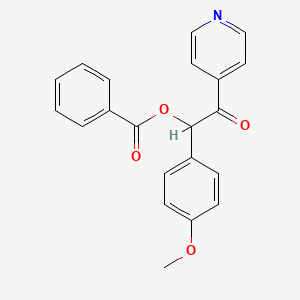
![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
